Studies have shown that 17-deacetyl vecuronium bromide is a major metabolite of vecuronium bromide in humans []. Understanding the metabolic pathway of vecuronium bromide is crucial for several reasons:
17-Deacetyl vecuronium bromide is a derivative of vecuronium bromide, a nondepolarizing neuromuscular blocking agent commonly used in anesthesia. Its chemical structure is characterized by the removal of an acetyl group from the 17 position of the vecuronium molecule, resulting in a formula of C32H55BrN2O3 with a molecular weight of approximately 514.78 g/mol . This compound is primarily studied for its pharmacological properties and potential applications in clinical settings.
Research on 17-Deacetyl vecuronium bromide is scarce. More studies are needed to understand its:
17-Deacetyl vecuronium bromide exhibits similar biological activity to its parent compound, vecuronium bromide. It functions by blocking nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle relaxation. The potency of 17-deacetyl vecuronium bromide is typically lower than that of vecuronium bromide itself, with studies indicating that it retains about 80% of the neuromuscular blocking effect . Its pharmacokinetics include rapid onset and intermediate duration of action, making it suitable for surgical procedures requiring muscle relaxation.
The synthesis of 17-deacetyl vecuronium bromide generally involves chemical modification of vecuronium bromide. This can be achieved through deacetylation processes using various reagents or enzymatic methods. Typical synthetic routes may include:
These methods ensure the retention of the core structure while modifying its functional properties .
17-Deacetyl vecuronium bromide is primarily used in research settings to study neuromuscular transmission and receptor interactions. Its applications include:
The compound serves as a valuable tool for understanding muscle physiology and pharmacodynamics .
Research on 17-deacetyl vecuronium bromide has shown that it interacts with various agents affecting neuromuscular transmission. Key findings include:
Several compounds share structural and functional similarities with 17-deacetyl vecuronium bromide. These include:
| Compound Name | Type | Potency Compared to Vecuronium Bromide | Duration of Action |
|---|---|---|---|
| Vecuronium Bromide | Nondepolarizing agent | Higher | Intermediate |
| Pancuronium Bromide | Nondepolarizing agent | Higher | Longer |
| Rocuronium Bromide | Nondepolarizing agent | Similar | Shorter |
| Succinylcholine | Depolarizing agent | N/A | Very Short |
17-Deacetyl vecuronium bromide is unique due to its modified structure which results in altered potency and duration compared to its parent compound and other neuromuscular blockers. This modification may provide insights into receptor interactions and help optimize dosing strategies in clinical settings .
The hepatic metabolism of vecuronium bromide involves sequential hydrolytic reactions that yield multiple pharmacologically active metabolites, including 17-deacetyl vecuronium bromide. Vecuronium undergoes rapid uptake by hepatocytes, where esterase-mediated hydrolysis preferentially targets the acetyl groups at the 3- and 17-positions of its steroid nucleus [5]. In humans, approximately 12% of an administered vecuronium dose is converted to 3-desacetyl vecuronium, while 17-deacetyl vecuronium is produced in smaller quantities due to steric hindrance at the 17-position [4].
The liver’s role in this process is underscored by studies quantifying vecuronium and its metabolites in hepatic tissue. Biopsies from patients undergoing partial liver resection revealed that >50% of an intravenous vecuronium dose localized to the liver within 5 minutes post-administration [5]. This rapid hepatic sequestration facilitates deacetylation through nonspecific esterases rather than specialized enzymatic systems. Biliary excretion further amplifies metabolite disposition, with 17-deacetyl vecuronium appearing in bile at concentrations 30–50 times higher than concurrent plasma levels [5].
Contrary to many pharmacologically active compounds, 17-deacetyl vecuronium bromide’s biotransformation shows minimal dependence on cytochrome P450 (CYP) enzymes. In vitro assays with human liver microsomes confirmed that vecuronium and its metabolites do not inhibit or induce major CYP isoforms, including CYP3A4 and CYP2C19 [3]. Instead, deacetylation proceeds via non-CYP pathways, primarily mediated by carboxylesterases and cholinesterases [1] [5].
| Parameter | CYP-Mediated Metabolism | Esterase-Mediated Deacetylation |
|---|---|---|
| Primary Site | Hepatic microsomes | Hepatocyte cytoplasm |
| Key Enzymes | CYP3A4, CYP2C19 | Carboxylesterase 1, Butyrylcholinesterase |
| Metabolic Output | Oxidized derivatives | Hydrolyzed metabolites (e.g., 17-deacetyl) |
| Inhibitory Potential | Low (IC₅₀ > 100 μM) | Not applicable |
This divergence from CYP-driven metabolism explains why drug-drug interactions involving vecuronium are rare compared to other neuromuscular blockers like rocuronium, which exhibits moderate CYP3A4 inhibition [3]. The absence of CYP involvement also suggests that genetic polymorphisms affecting CYP activity have negligible impact on 17-deacetyl vecuronium production [4].
Metabolic handling of vecuronium and its 17-deacetyl derivative varies significantly across species, reflecting differences in hepatic physiology and enzyme expression.
| Species | Hepatic Clearance (ml·kg⁻¹·min⁻¹) | 17-Deacetyl Formation (%) | Primary Excretion Route |
|---|---|---|---|
| Human | 3.51 | 12 | Biliary (40–50%) |
| Rat | 6.89 | 8 | Renal (60–70%) |
| Cat | 4.20 | 15 | Biliary (75–85%) |
In humans, the 17-deacetyl metabolite accounts for 12% of total vecuronium clearance, whereas rats exhibit reduced formation (8%) due to higher renal elimination of unchanged parent drug [4] [5]. Cats display enhanced biliary excretion of 17-deacetyl vecuronium, aligning with their proportionally larger liver mass [5]. These disparities complicate translational research, as rodent models may underestimate the metabolite’s contribution to prolonged neuromuscular blockade in clinical settings [1].
17-Deacetyl vecuronium bromide demonstrates widespread tissue distribution throughout mammalian systems, with detection confirmed in multiple organ systems [13]. Thin-layer chromatographic analysis has identified the presence of vecuronium metabolites, including 17-deacetyl vecuronium bromide, in liver, spleen, kidney, lungs, brain, blood, and skin tissues from cubital fossa regions [13].
The distribution pattern reveals consistent detection at retention factor (Rf) values of 0.40 across all examined tissues when utilizing methanol-ammonia solvent systems in ratios of 8 milliliters to 10 drops [13]. Gas chromatography-mass spectrometry analysis has confirmed the presence of cholest-5-ene-3-bromo metabolites, representing the primary moiety of vecuronium bromide, in liver, spleen, kidney, lungs, and brain tissues [13].
The rapid distribution characteristics of neuromuscular blocking agents reflect their large molecular size and ionized structure, which necessitates predominantly pore-restricted transcapillary transfer through intercellular gaps of 10-20 nanometers [11]. The molecular span of these compounds, approximately 1-2 nanometers between quaternary amines, allows efficient transcapillary filtration without significant molecular size limitations [11].
Volume of distribution measurements for 17-deacetyl vecuronium bromide demonstrate significantly larger values compared to the parent compound. The steady-state volume of distribution reaches 254 ml/kg (range: 215-410 ml/kg) for the metabolite, compared to 152 ml/kg (range: 111-170 ml/kg) for vecuronium bromide [1]. This increased distribution volume reflects enhanced tissue penetration and retention characteristics of the deacetylated metabolite.
Tissue-specific accumulation patterns indicate preferential distribution to highly perfused organs, with particular concentration in hepatic and renal tissues where metabolic and elimination processes occur [13] [14]. The presence of metabolites in neural tissues, including brain and peripheral nerve sites, correlates with the prolonged neuromuscular blocking effects observed with metabolite accumulation [13].
The elimination of 17-deacetyl vecuronium bromide demonstrates distinct kinetic characteristics that differentiate it markedly from vecuronium bromide, particularly regarding clearance mechanisms and half-life parameters [1] [3]. Comparative pharmacokinetic analysis reveals fundamental differences between parent compound and metabolite elimination patterns.
17-Deacetyl vecuronium bromide exhibits significantly reduced plasma clearance at 3.51 ml/kg/min (range: 2.11-6.57 ml/kg/min) compared to vecuronium bromide clearance of 5.39 ml/kg/min (range: 5.04-7.19 ml/kg/min) [1]. This reduction in clearance contributes directly to the prolonged elimination half-life observed with the metabolite, extending to 116 minutes (range: 44-672 minutes) versus 34 minutes (range: 25-61 minutes) for the parent compound [1].
Renal clearance mechanisms demonstrate enhanced efficiency for the metabolite, with 17-deacetyl vecuronium bromide achieving renal clearance of 0.85 ml/kg/min (range: 0.15-1.24 ml/kg/min) compared to vecuronium bromide renal clearance of 0.58 ml/kg/min (range: 0.16-0.66 ml/kg/min) [1]. The conversion of vecuronium to 17-deacetyl vecuronium accounts for approximately 12% of total vecuronium clearance [1].
Hepatobiliary elimination represents the predominant pathway for vecuronium bromide, with 25-50% of administered doses recovered through biliary excretion within 42 hours [6] [7] [8] [3]. The metabolite 17-deacetyl vecuronium has been recovered in quantities accounting for up to 25% of injected vecuronium doses through T-tube collection systems [3]. Renal elimination of the parent compound varies from 3-35% within 24 hours, while the 3-desacetyl metabolite (closely related to 17-deacetyl vecuronium) accounts for up to 10% of injected doses in urine recovery studies [3].
Mean residence time calculations reveal significantly prolonged retention for 17-deacetyl vecuronium bromide at 67 minutes (range: 42-145 minutes) compared to 26 minutes (range: 18-32 minutes) for vecuronium bromide [1]. This extended residence time correlates with clinical observations of prolonged neuromuscular blockade in patients receiving continuous vecuronium infusions, particularly in intensive care settings where metabolite accumulation becomes clinically significant [1] [3].
The elimination kinetics demonstrate particular relevance in patients with renal impairment, where accumulation of 17-deacetyl vecuronium bromide may lead to residual neuromuscular blockade [16]. Studies indicate that this metabolite retains approximately 50-80% of vecuronium's neuromuscular blocking potency, making accumulation scenarios clinically significant [1] [3].
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